ethyl 5-methoxy-3-[(4-phenylpiperazine-1-carbothioyl)amino]-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-methoxy-3-[(4-phenylpiperazine-1-carbothioyl)amino]-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
The synthesis of ethyl 5-methoxy-3-[(4-phenylpiperazine-1-carbothioyl)amino]-1H-indole-2-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
Ethyl 5-methoxy-3-[(4-phenylpiperazine-1-carbothioyl)amino]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring or the piperazine moiety. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-methoxy-3-[(4-phenylpiperazine-1-carbothioyl)amino]-1H-indole-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-3-[(4-phenylpiperazine-1-carbothioyl)amino]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity . The piperazine moiety enhances its binding affinity and specificity . The compound may affect signaling pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
Ethyl 5-methoxy-3-[(4-phenylpiperazine-1-carbothioyl)amino]-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Azepinoindole: Another indole derivative with distinct chemical and biological properties. The uniqueness of this compound lies in its specific functional groups and their combined effects on its chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H26N4O3S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl 5-methoxy-3-[(4-phenylpiperazine-1-carbothioyl)amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C23H26N4O3S/c1-3-30-22(28)21-20(18-15-17(29-2)9-10-19(18)24-21)25-23(31)27-13-11-26(12-14-27)16-7-5-4-6-8-16/h4-10,15,24H,3,11-14H2,1-2H3,(H,25,31) |
InChI Key |
DYNZADKKIQMCRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=S)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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